Boc-O-benzyl-L-beta-homoserine Boc-O-benzyl-L-beta-homoserine
Brand Name: Vulcanchem
CAS No.: 218943-31-8
VCID: VC21539774
InChI: InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1
Molecular Formula: C16H23NO5
Molecular Weight: 309,36 g/mole

Boc-O-benzyl-L-beta-homoserine

CAS No.: 218943-31-8

VCID: VC21539774

Molecular Formula: C16H23NO5

Molecular Weight: 309,36 g/mole

* For research use only. Not for human or veterinary use.

Boc-O-benzyl-L-beta-homoserine - 218943-31-8

Description

Boc-O-benzyl-L-beta-homoserine is a compound with the molecular formula C16H23NO5 and a molecular weight of 309.36 g/mol . It is a derivative of beta-homoserine, an amino acid, and is protected with a tert-butoxycarbonyl (Boc) group and a benzyl group. This compound is widely used in organic synthesis, particularly in peptide synthesis and pharmaceutical research .

Applications in Research

Boc-O-benzyl-L-beta-homoserine is utilized in several areas of research:

Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis. The Boc group allows for selective deprotection and coupling reactions, facilitating the creation of complex peptide structures .

Drug Development

In pharmaceutical research, Boc-O-benzyl-L-beta-homoserine is used to develop novel therapeutics. It is particularly useful in creating amino acid derivatives that can enhance drug efficacy and specificity .

Biotechnology

The compound plays a role in the production of biologically active compounds, aiding in the development of enzyme inhibitors and other bioactive molecules .

Neuroscience Research

It is used in studies related to neurotransmitter function and signaling pathways, contributing to the understanding of neurological disorders and potential treatments .

Material Science

Boc-O-benzyl-L-beta-homoserine is explored for its potential in creating advanced materials, particularly in the development of polymers with specific functional groups .

Research Findings and Data

While specific research findings on Boc-O-benzyl-L-beta-homoserine are not detailed in the available literature, its applications suggest significant contributions to various fields. The compound's versatility in peptide synthesis and drug development underscores its importance in biomedical research.

CAS No. 218943-31-8
Product Name Boc-O-benzyl-L-beta-homoserine
Molecular Formula C16H23NO5
Molecular Weight 309,36 g/mole
IUPAC Name (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid
Standard InChI InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
Standard InChIKey BNSXKDBZQDOLAL-CYBMUJFWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC(=O)O)COCC1=CC=CC=C1
SMILES CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1
Synonyms 218943-31-8;Boc-O-benzyl-L-beta-homoserine;Boc-beta-Homoser(Bzl)-OH;Boc-L-beta-HSer(Bzl)-OH;(R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoicacid;Boc-L-beta-homoserine(OBzl);AmbotzBAA6240;AC1MC56V;BOC-L-BETA-HOMOSERINE;SCHEMBL14265324;03697_FLUKA;CTK8F0645;MolPort-003-925-336;ZINC2386828;AJ-35390;AK114792;KB-210168;RT-011762;FT-0653961;Z5765;K-6210;(3R)-4-(benzyloxy)-3-[(tert-butoxycarbonyl)amino]butanoicacid;(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoicacid
PubChem Compound 2761543
Last Modified Aug 15 2023

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